REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11].C(=O)([O-])[O-].[K+].[K+].[Cl:18][CH2:19][CH2:20][CH2:21]Br>CC(C)=O>[Cl:18][CH2:19][CH2:20][CH2:21][O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11] |f:1.2.3|
|
Name
|
|
Quantity
|
74.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C#N)C=C1)OC
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
ClCCCBr
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at about 25-30° C. for about 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for about 12 hrs
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The undissolved inorganic salts was filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled completely under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was re-crystallized from 300 ml of isopropyl alcohol
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOC1=C(C=C(C#N)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |